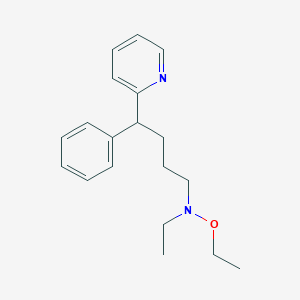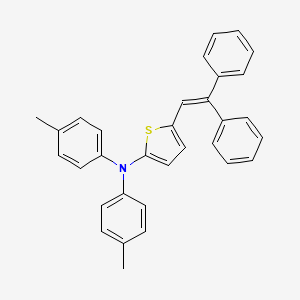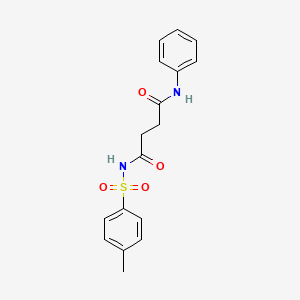
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a butanediamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key receptors or enzymes, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-(4-Methylbenzene-1-sulfonyl)-N~3~-phenylpropanediamide: A similar compound with a shorter carbon chain.
N~1~-(4-Methylbenzene-1-sulfonyl)-N~2~-phenylethanediamide: Another related compound with an even shorter carbon chain.
Uniqueness
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The length of the carbon chain and the position of the sulfonyl group play a crucial role in determining its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
104816-56-0 |
|---|---|
Molekularformel |
C17H18N2O4S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N'-(4-methylphenyl)sulfonyl-N-phenylbutanediamide |
InChI |
InChI=1S/C17H18N2O4S/c1-13-7-9-15(10-8-13)24(22,23)19-17(21)12-11-16(20)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
VYFKVPVPLKDWOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
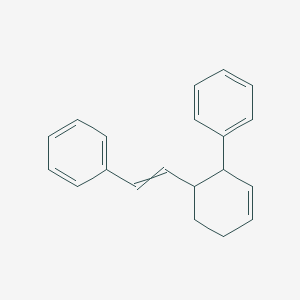

![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
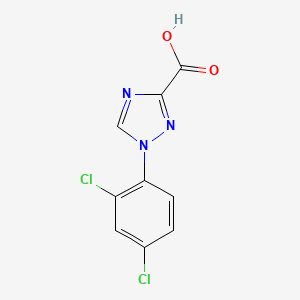
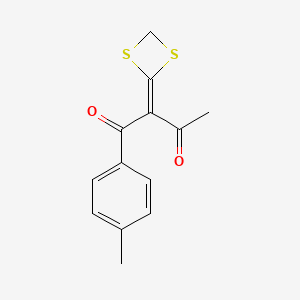
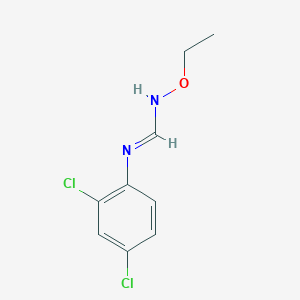

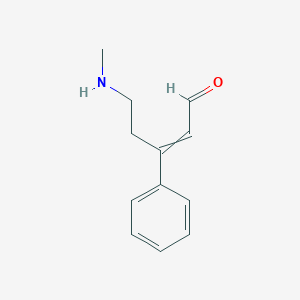
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
